molecular formula C11H9F3O2 B7950023 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid

3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid

Cat. No.: B7950023
M. Wt: 230.18 g/mol
InChI Key: JHNAFWBNDGHSLP-DTWKUNHWSA-N
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Description

3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific reaction conditions.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the trifluoromethylcyclopropyl intermediate with a benzoic acid derivative through a suitable coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form alcohol or aldehyde derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropyl and trifluoromethyl groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The cyclopropyl ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)benzoic acid: Lacks the cyclopropyl ring, affecting its structural rigidity and reactivity.

    2-(Trifluoromethyl)cyclopropyl)benzoic acid: Positional isomer with different spatial arrangement and reactivity.

Uniqueness

3-((1R,2R)-2-(Trifluoromethyl)cyclopropyl)benzoic acid is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for selective interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-2-1-3-7(4-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNAFWBNDGHSLP-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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